Vasodilator Beta-Blocker Class: Differential Hemodynamic Effects on Peripheral Vascular Resistance
Brefonalol is classified as a vasodilating beta-blocker. A class-level comparison from a review of vasodilatory beta-blockers indicates that, as a group, these agents reduce peripheral vascular resistance (PVR) while maintaining or improving cardiac output (CO), stroke volume, and left ventricular function. In contrast, nonvasodilating beta-blockers (e.g., atenolol, propranolol) tend to increase PVR and decrease CO and left ventricular function [1]. Brefonalol is included in this vasodilating class [2].
| Evidence Dimension | Effect on Peripheral Vascular Resistance (PVR) |
|---|---|
| Target Compound Data | Reduction in PVR (Class-level effect) |
| Comparator Or Baseline | Non-vasodilating beta-blockers (e.g., Atenolol): Increase PVR |
| Quantified Difference | Directional difference; exact quantitative difference for Brefonalol not found in literature. |
| Conditions | Review of clinical and preclinical hemodynamic studies [1] |
Why This Matters
For researchers studying hemodynamics, selecting a vasodilating beta-blocker like Brefonalol is essential to avoid the confounding increase in peripheral resistance seen with conventional beta-blockers, which can mask true effects on cardiac function.
- [1] Pedersen ME, et al. The vasodilatory beta-blockers. Curr Hypertens Rep. 2007 Aug;9(4):269-77. View Source
- [2] InvivoChem. Brefonalol Technical Datasheet. Available at: https://www.invivochem.cn/brefonalol.html. View Source
